Sirt1/2-IN-3
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Overview
Description
Sirt1/2-IN-3 is a potent and selective inhibitor of silent information regulator 1 (SIRT1) and silent information regulator 2 (SIRT2). These enzymes are part of the sirtuin family, which are NAD±dependent histone deacetylases involved in various cellular processes, including aging, transcription, and apoptosis . This compound has shown significant potential in modulating the activity of these enzymes, making it a valuable compound in scientific research and therapeutic applications.
Preparation Methods
The synthesis of Sirt1/2-IN-3 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of thieno[3,2-d]pyrimidine-6-carboxamides, which are known for their potency in inhibiting SIRT1 and SIRT2 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and characterization.
Chemical Reactions Analysis
Sirt1/2-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation. Major products formed from these reactions include various derivatives of the thieno[3,2-d]pyrimidine-6-carboxamide scaffold, which retain the inhibitory activity against SIRT1 and SIRT2 .
Scientific Research Applications
Sirt1/2-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved potency and selectivity. In biology, this compound is used to investigate the role of sirtuins in cellular processes such as aging, DNA repair, and metabolism. In medicine, it has potential therapeutic applications in treating diseases associated with sirtuin dysregulation, including cancer, neurodegenerative disorders, and metabolic diseases . Additionally, in the industry, this compound can be used in the development of new drugs and therapeutic agents targeting sirtuins.
Mechanism of Action
Sirt1/2-IN-3 exerts its effects by binding to the active site of SIRT1 and SIRT2, thereby inhibiting their deacetylase activity. This inhibition prevents the removal of acetyl groups from histone and non-histone proteins, leading to changes in gene expression and cellular functions. The molecular targets of this compound include various proteins involved in DNA repair, cell cycle regulation, and apoptosis. The pathways affected by this inhibition include the p53 pathway, the FOXO pathway, and the NF-κB pathway, all of which play crucial roles in cellular homeostasis and stress responses .
Comparison with Similar Compounds
Sirt1/2-IN-3 is unique in its high potency and selectivity for SIRT1 and SIRT2 compared to other sirtuin inhibitors. Similar compounds include thieno[3,2-d]pyrimidine-6-carboxamides, which also inhibit SIRT1 and SIRT2 but may have different selectivity profiles and potency levels . Other notable sirtuin inhibitors include nicotinamide, suramin, and sirtinol, which target multiple sirtuin family members but with varying degrees of efficacy . The uniqueness of this compound lies in its ability to selectively inhibit SIRT1 and SIRT2, making it a valuable tool for studying these specific enzymes and their roles in cellular processes.
Properties
CAS No. |
301313-42-8 |
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Molecular Formula |
C17H14ClNO4S |
Molecular Weight |
363.8g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-11-6-8-12(9-7-11)24(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |
InChI Key |
PBHNALRVEVSVQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origin of Product |
United States |
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